molecular formula C26H28N2O5 B11988202 3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid

3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid

Cat. No.: B11988202
M. Wt: 448.5 g/mol
InChI Key: OGSFNZBRHXKTDM-UHFFFAOYSA-N
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Description

3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid is a complex organic compound with the molecular formula C26H28N2O5 and a molecular weight of 448.523 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety and a chromenone core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzimidazole group. The final step involves the addition of the hexyl chain and the propanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the modulation of biological processes. The chromenone core may also contribute to its biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid apart from similar compounds is its unique combination of a benzimidazole moiety and a chromenone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

3-[6-hexyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid

InChI

InChI=1S/C26H28N2O5/c1-3-4-5-6-9-16-14-17-22(15-20(16)29)33-21(12-13-23(30)31)24(25(17)32)26-27-18-10-7-8-11-19(18)28(26)2/h7-8,10-11,14-15,29H,3-6,9,12-13H2,1-2H3,(H,30,31)

InChI Key

OGSFNZBRHXKTDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CCC(=O)O

Origin of Product

United States

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